![molecular formula C19H15N3O2 B2354726 N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺 CAS No. 1207046-88-5](/img/structure/B2354726.png)

N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

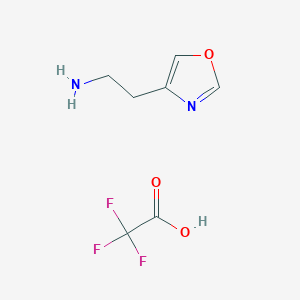

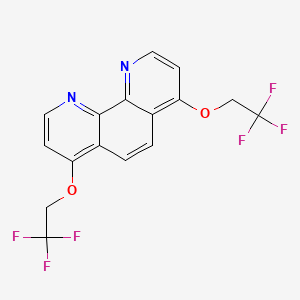

“N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis

The molecular formula of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is C11H12N2O . The InChI code is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Chemical Reactions Analysis

The synthesis of isoxazole derivatives involves a variety of chemical reactions. For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Physical and Chemical Properties Analysis

The molecular weight of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is 188.23 .科学研究应用

在生物碱合成中的作用

吲哚衍生物,例如所讨论的化合物,是选定生物碱中普遍存在的基团 。 它们在细胞生物学中发挥着重要作用,近年来,由于其作为治疗各种疾病的生物活性化合物的应用,越来越受到关注 .

抗病毒特性

吲哚衍生物已显示出作为抗病毒剂的潜力。 例如,某些衍生物已显示出对甲型流感病毒和柯萨奇病毒B4具有抑制活性 。 尽管目前尚无关于“N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺”的具体研究,但由于其吲哚结构,它也可能具有抗病毒特性。

抗炎活性

吲哚衍生物已被发现具有抗炎特性 。 这表明“N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺”可能用于治疗炎症性疾病。

抗癌潜力

吲哚衍生物已被研究用于其潜在的抗癌特性 。 它们被发现可以抑制癌细胞的生长,这表明“N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺”可能用于癌症治疗。

抗氧化活性

吲哚衍生物已被发现具有抗氧化特性 。 这表明“N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺”可能用于对抗体内氧化应激。

抗菌特性

吲哚衍生物已被发现具有抗菌特性 。 这表明“N-[(5-苯基-1,2-噁唑-3-基)甲基]-1H-吲哚-2-甲酰胺”可能用于治疗微生物感染。

未来方向

Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

作用机制

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their heterocyclic nature .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNUNKMRCJZQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)

![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)

![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)

![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2354664.png)